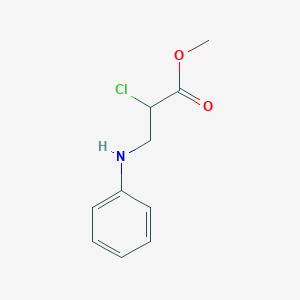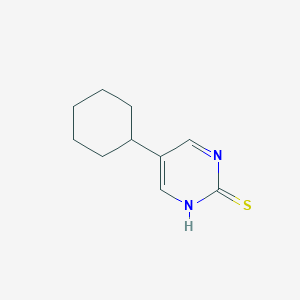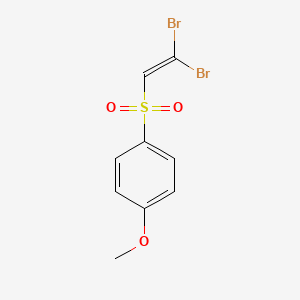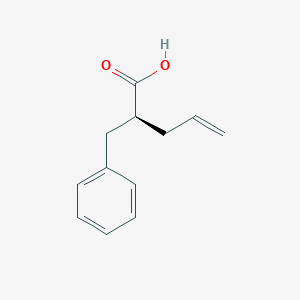
Methyl 3-anilino-2-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-anilino-2-chloropropanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an aniline group attached to the third carbon and a chlorine atom on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-anilino-2-chloropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-chloropropanoate with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-anilino-2-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted anilines.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
Methyl 3-anilino-2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-anilino-2-chloropropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropropanoate: Lacks the aniline group, making it less versatile in certain applications.
Aniline derivatives: Similar in structure but may lack the chloropropanoate moiety, affecting their reactivity.
Chloropropanoic acid derivatives: Similar in structure but may lack the aniline group, affecting their biological activity.
Uniqueness
Methyl 3-anilino-2-chloropropanoate is unique due to the presence of both the aniline and chloropropanoate groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91532-69-3 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 3-anilino-2-chloropropanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(11)7-12-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3 |
InChI Key |
NEKAYNJGRATJTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CNC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)

![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)






